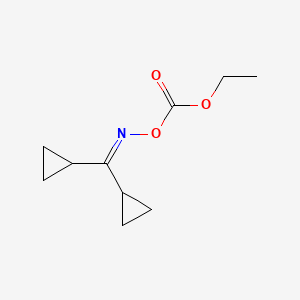

Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dicyclopropyl-O-(ethoxycarbonyl) ketone oxime is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.231 g/mol. It is known for its unique structure, which includes cyclopropyl groups and an oxime functional group. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dicyclopropyl-O-(Ethoxycarbonyl)ketonoxim beinhaltet typischerweise die Reaktion von Dicyclopropylketon mit Ethylchlorformiat in Gegenwart einer Base, gefolgt von der Zugabe von Hydroxylamin. Die Reaktionsbedingungen umfassen oft:

Temperatur: Raumtemperatur bis leicht erhöhte Temperaturen.

Lösungsmittel: Häufig verwendete Lösungsmittel sind Dichlormethan oder Tetrahydrofuran.

Katalysatoren: Basen wie Triethylamin oder Pyridin werden verwendet, um die Reaktion zu erleichtern.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Dicyclopropyl-O-(Ethoxycarbonyl)ketonoxim ähneln der Laborsynthese, werden aber für größere Mengen skaliert. Das Verfahren umfasst:

Großreaktoren: Um das erhöhte Volumen der Reaktanten zu bewältigen.

Kontinuierliche Fließsysteme: Für eine effiziente Produktion und bessere Kontrolle der Reaktionsbedingungen.

Reinigungsschritte: Einschließlich Destillation und Umkristallisation, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Dicyclopropyl-O-(Ethoxycarbonyl)ketonoxim unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln wie Mangandioxid zum entsprechenden Keton oder Aldehyd oxidiert werden.

Reduktion: Die Oximgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.

Substitution: Die Ethoxycarbonylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Mangandioxid in Gegenwart von Kieselgur unter lösungsmittelfreien Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Verschiedene Nukleophile können je nach gewünschtem Substitutionsprodukt verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Entsprechende Ketone oder Aldehyde.

Reduktion: Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Dicyclopropyl-O-(Ethoxycarbonyl)ketonoxim hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Enzymen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich als Vorläufer für die Medikamentenentwicklung.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von Dicyclopropyl-O-(Ethoxycarbonyl)ketonoxim beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Oximgruppe kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit aktiven Zentren bilden, wodurch die Aktivität der Zielmoleküle beeinflusst wird . Die Cyclopropylgruppen können ebenfalls zur Gesamtreaktivität und Stabilität der Verbindung beitragen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclopropylketonoxim: Ähnliche Struktur, aber ohne die Ethoxycarbonylgruppe.

Ethylketonoxim: Ähnliche Struktur, aber ohne die Cyclopropylgruppen.

Cyclopropylethylketonoxim: Vereint Merkmale sowohl von Cyclopropyl- als auch von Ethylgruppen.

Einzigartigkeit

Dicyclopropyl-O-(Ethoxycarbonyl)ketonoxim ist einzigartig aufgrund des Vorhandenseins sowohl von Cyclopropylgruppen als auch einer Ethoxycarbonylgruppe, die eindeutige chemische Eigenschaften und Reaktivität verleihen. Diese Kombination macht es zu einer wertvollen Verbindung für verschiedene chemische und biologische Anwendungen.

Eigenschaften

CAS-Nummer |

83711-56-2 |

|---|---|

Molekularformel |

C10H15NO3 |

Molekulargewicht |

197.23 g/mol |

IUPAC-Name |

(dicyclopropylmethylideneamino) ethyl carbonate |

InChI |

InChI=1S/C10H15NO3/c1-2-13-10(12)14-11-9(7-3-4-7)8-5-6-8/h7-8H,2-6H2,1H3 |

InChI-Schlüssel |

PHMVRABBBDDTRS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)ON=C(C1CC1)C2CC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.